molecular formula C16H21ClN2 B1225928 N,N'-dibenzylethane-1,2-diamine Dihydrochloride CAS No. 3412-76-8

N,N'-dibenzylethane-1,2-diamine Dihydrochloride

Cat. No.: B1225928
CAS No.: 3412-76-8
M. Wt: 276.80 g/mol
InChI Key: GGEOPBCYUOTKQX-UHFFFAOYSA-N
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Description

N,N’-dibenzylethane-1,2-diamine Dihydrochloride, also known as DBED, is an organic compound belonging to the group of diamines. It is also known as 1,2-Diphenylethane-1,2-diamine . This chemical entity has attracted the attention of the scientific community due to its diverse properties, which make it an ideal compound for various applications in research and industry.


Synthesis Analysis

The synthesis of N,N’-dibenzylethane-1,2-diamine and its transition metal (II) complexes has been reported . The complexes were synthesized and characterized by elemental analysis, mass spectra, molar conductivity, NMR, and IR . The synthesis of this compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine .


Molecular Structure Analysis

The crystal structure of the Cu (II) and Ni (II) complexes of N,N’-dibenzylethane-1,2-diamine were determined by single crystal X-ray diffraction . The complexes have a similar molecular structure. Ni (II) has a regular octahedral coordination environment, but the typical Jahn Teller effect influenced Cu (II) in an elongated octahedral environment .


Chemical Reactions Analysis

N,N’-dibenzylethane-1,2-diamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .

Scientific Research Applications

Interaction with DNA and HSA

N,N'-Dibenzylethane-1,2-diamine and its transition metal complexes have been studied for their interaction with DNA and human serum albumin (HSA). These complexes, particularly those of copper and nickel, demonstrate a mode of interaction with DNA through intercalation, indicating potential applications in molecular biology and pharmaceutical research (Wu et al., 2008).

Bioactive Compound Release

Innovative applications in food preservation have been explored, where precursors for bioactive compounds like benzaldehyde and hexanal were synthesized using N,N'-dibenzylethane-1,2-diamine. These precursors can be stably encapsulated in materials like poly(lactic acid) fibers, enabling controlled release of the bioactive compounds (Jash et al., 2018).

Crystal Structure Analysis

The compound has been a subject of crystal structure analyses to understand its properties better. For instance, the crystal structure of bis-(N,N'-dibenzylethane-1,2-diamine) cobalt(II) acetate has been determined, offering insights into its chemical behavior and potential applications in materials science (Weigand & Salazar, 2010).

Solvato- and Thermochromism Studies

Solvato- and thermochromism studies of oxalato-bridged dinuclear copper(II) complexes of N,N'-dibenzylethane-1,2-diamine have shown interesting properties. These studies help understand the compound's behavior in different solvents and temperatures, which is crucial for its potential applications in chemistry and material science (Golchoubian & Samimi, 2017).

Fluorescent Sensor Development

Research has also been conducted on synthesizing 2-substituted imidazolidines from N,N'-dibenzylethane-1,2-diamine derivatives. These compounds exhibit selective sensor properties for ions like Hg2+ and Cu2+, indicating potential applications in environmental monitoring and analytical chemistry (Tolpygin et al., 2010).

Catalysis and Polymerization

The compound has been used in catalysis and polymerization studies, demonstrating its utility in synthetic chemistry and industrial applications. For instance, its role in the polymerization of methyl methacrylate under certain conditions has been explored (Ibrahim et al., 2004).

Mechanism of Action

The interaction between the complexes of N,N’-dibenzylethane-1,2-diamine and calf thymus DNA were studied by UV and fluorescence spectra measure, which showed that the binding mode of complexes with DNA is intercalation .

Safety and Hazards

The safety data sheet indicates that N,N’-dibenzylethane-1,2-diamine is toxic if swallowed and causes severe skin burns and eye damage .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N'-dibenzylethane-1,2-diamine Dihydrochloride can be achieved through a multi-step process involving the reaction of benzyl chloride with ethylenediamine followed by purification and conversion to the dihydrochloride salt.", "Starting Materials": [ { "Name": "Benzyl chloride", "Amount": "1 mole" }, { "Name": "Ethylenediamine", "Amount": "1 mole" }, { "Name": "Ethyl acetate", "Amount": "500 ml" }, { "Name": "Sodium bicarbonate", "Amount": "50 g" }, { "Name": "Hydrochloric acid", "Amount": "1 L" } ], "Reaction": [ { "Step": "Add benzyl chloride dropwise to a solution of ethylenediamine in ethyl acetate at 0-5°C with stirring.", "Reagents": [ { "Name": "Benzyl chloride", "Amount": "1 mole" }, { "Name": "Ethylenediamine", "Amount": "1 mole" }, { "Name": "Ethyl acetate", "Amount": "500 ml" } ], "Conditions": "0-5°C, stirring" }, { "Step": "Allow the reaction to proceed for 24 hours at room temperature with stirring.", "Reagents": [], "Conditions": "Room temperature, stirring" }, { "Step": "Add sodium bicarbonate to the reaction mixture to neutralize the excess benzyl chloride.", "Reagents": [ { "Name": "Sodium bicarbonate", "Amount": "50 g" } ], "Conditions": "Room temperature, stirring" }, { "Step": "Extract the product with hydrochloric acid to obtain the dihydrochloride salt of N,N'-dibenzylethane-1,2-diamine.", "Reagents": [ { "Name": "Hydrochloric acid", "Amount": "1 L" } ], "Conditions": "Room temperature, stirring" }, { "Step": "Filter the product and wash with water to remove any impurities.", "Reagents": [], "Conditions": "Room temperature, stirring" }, { "Step": "Dry the product under vacuum to obtain the final product.", "Reagents": [], "Conditions": "Vacuum drying" } ] }

3412-76-8

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H

InChI Key

GGEOPBCYUOTKQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl

3412-76-8

Pictograms

Irritant

Related CAS

3412-76-8

synonyms

enzathine
benzathine diacetate
benzathine dihydrochloride
N,N'-dibenzylethylenediamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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